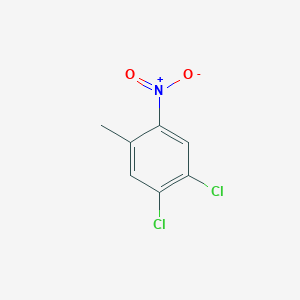

1,2-Dichloro-4-methyl-5-nitrobenzene

Description

The exact mass of the compound 1,2-Dichloro-4-methyl-5-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dichloro-4-methyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-4-methyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWCYSQDSKAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322057 | |

| Record name | 4,5-Dichloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-45-3 | |

| Record name | 7494-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dichloro-4-methyl-5-nitrobenzene: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with halogenated nitroaromatic compounds. We will explore the core physicochemical properties, spectroscopic signatures, and chemical reactivity of 1,2-Dichloro-4-methyl-5-nitrobenzene, a versatile building block in modern organic synthesis. The narrative emphasizes not just the data, but the underlying chemical principles that dictate its utility and handling.

Section 1: Core Physicochemical and Structural Properties

1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3) is a polysubstituted aromatic compound. Its structure, featuring two adjacent chlorine atoms, a methyl group, and a powerful electron-withdrawing nitro group, creates a unique electronic and steric environment that is highly valuable for synthetic chemists.

Molecular Structure

The arrangement of substituents on the benzene ring is fundamental to its reactivity. The nitro group at C-5 profoundly influences the electron density of the entire ring, which is a key determinant in its chemical behavior.

Caption: Molecular Structure of 1,2-Dichloro-4-methyl-5-nitrobenzene.

Quantitative Data Summary

The following table summarizes the key physical properties of the compound, essential for experimental design and safety assessments.

| Property | Value | Reference |

| CAS Number | 7494-45-3 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 62 °C | [1] |

| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 121.4 ± 25.9 °C | [1] |

| LogP | 3.62 | [1] |

The LogP value of 3.62 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Section 2: Spectroscopic Signature Analysis

Characterization of 1,2-Dichloro-4-methyl-5-nitrobenzene relies on standard spectroscopic techniques. Understanding its expected spectral signature is crucial for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C-3 is adjacent to two chlorine atoms, while the proton at C-6 is adjacent to the nitro group. Their distinct electronic environments prevent coupling, resulting in two separate singlets.

-

Methyl Protons: A single, sharp singlet corresponding to the three protons of the methyl group would appear in the upfield region (typically δ 2.0-2.5 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the asymmetric substitution of the benzene ring.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include:

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

-

C-Cl stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations.

-

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern. Due to the presence of two chlorine atoms, a distinctive M, M+2, and M+4 pattern will be observed, providing definitive evidence of the dichlorinated structure.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 1,2-Dichloro-4-methyl-5-nitrobenzene is dominated by the powerful activating effect of the nitro group on the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the charge is delocalized onto the carbons ortho and para to its position.

-

Site of Attack: The chlorine atom at the C-2 position is ortho to the C-5 nitro group.

-

Activation: The chlorine atom at the C-1 position is meta to the nitro group.

Consequently, the C-2 position is significantly more activated towards nucleophilic attack. A strong nucleophile will preferentially displace the chlorine atom at C-2. This high degree of regioselectivity is a powerful tool in synthetic design, allowing for the selective introduction of a wide range of functionalities.[4][5]

Caption: Regioselective SNAr mechanism on the title compound.

Other Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder. This opens up a vast array of subsequent chemistries, including diazotization and amide bond formation.

Section 4: Representative Synthetic Protocol

1,2-Dichloro-4-methyl-5-nitrobenzene can be synthesized via the nitration of 3,4-dichlorotoluene. The directing effects of the substituents on the starting material guide the regioselectivity of the nitration.

Objective: To synthesize 1,2-Dichloro-4-methyl-5-nitrobenzene from 3,4-dichlorotoluene.

Materials:

-

3,4-Dichlorotoluene

-

Fuming Nitric Acid (98%+)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

-

Nitrating Mixture: Slowly add fuming nitric acid to the cold sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C to create the nitrating mixture.

-

Substrate Addition: Slowly add 3,4-dichlorotoluene to the nitrating mixture dropwise. The rate of addition must be controlled to keep the internal temperature of the reaction below 20 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A solid precipitate should form.

-

Workup: Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

-

Purification: Dissolve the crude solid in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2-Dichloro-4-methyl-5-nitrobenzene.

Section 5: Experimental Workflow for SNAr Application

This protocol details a general procedure for the substitution of the C-2 chlorine with an amine nucleophile, a common transformation in drug discovery programs.

Caption: Standard experimental workflow for an SNAr reaction.

Section 6: Safety and Handling

As with all chlorinated nitroaromatic compounds, 1,2-Dichloro-4-methyl-5-nitrobenzene must be handled with appropriate care.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Section 7: Conclusion

1,2-Dichloro-4-methyl-5-nitrobenzene is a strategically designed synthetic intermediate whose value lies in its predictable and high regioselectivity in nucleophilic aromatic substitution reactions. The electronic activation provided by the nitro group, combined with the differential reactivity of the two chlorine atoms, allows chemists to introduce molecular complexity with a high degree of control. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3 | Chemsrc. (n.d.). Retrieved January 6, 2026, from [Link]

-

1,2-Dichloro-4-nitrobenzene - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. - Filo. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange. (2016, May 21). Retrieved January 6, 2026, from [Link]

-

1,2-Dichloro-4-nitrobenzene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 7494-45-3|1,2-Dichloro-4-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,2-Dichloro-4-methyl-5-nitrobenzene for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3), a pivotal intermediate in the synthesis of complex organic molecules. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical methodologies associated with this versatile building block. We will explore the causal relationships behind its chemical behavior and provide actionable protocols to empower its effective use in drug discovery and development programs.

Core Molecular Profile and Physicochemical Properties

1,2-Dichloro-4-methyl-5-nitrobenzene is a chlorinated nitroaromatic compound. Its structure is characterized by a benzene ring substituted with two adjacent chlorine atoms, a methyl group, and a nitro group. This specific arrangement of substituents dictates its reactivity and utility as a chemical intermediate. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring, which is a key determinant of its reaction chemistry.

Table 1: Physicochemical Properties of 1,2-Dichloro-4-methyl-5-nitrobenzene

| Property | Value | Source |

| CAS Number | 7494-45-3 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Purity | ≥98% (typical) | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

Synthesis Pathway: Electrophilic Nitration of 3,4-Dichlorotoluene

The primary industrial synthesis of 1,2-Dichloro-4-methyl-5-nitrobenzene involves the electrophilic nitration of 3,4-dichlorotoluene. This reaction leverages the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. The nitration occurs at the position that is sterically accessible and electronically favorable.

Experimental Protocol: Synthesis of 1,2-Dichloro-4-methyl-5-nitrobenzene

This protocol is based on established methods for the nitration of dichlorotoluene derivatives.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichlorotoluene (1.0 eq) in a suitable solvent such as dichloroethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-mixed nitrating solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

-

Extraction: Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,2-Dichloro-4-methyl-5-nitrobenzene.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1,2-Dichloro-4-methyl-5-nitrobenzene lies in the differential reactivity of its substituents, making it a valuable pharmaceutical intermediate.[2][3][4] The strong electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is ortho to the nitro group, making it significantly more activated towards nucleophilic attack compared to the chlorine at the 1-position (meta to the nitro group). This regioselectivity is a cornerstone of its synthetic value, allowing for the selective introduction of various nucleophiles. A structurally similar compound, 1,2-Dichloro-4-fluoro-5-nitrobenzene, is utilized as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents, highlighting the importance of this class of molecules in medicinal chemistry.[5]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using standard conditions (e.g., iron powder in acidic medium, catalytic hydrogenation). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination, further expanding its utility in the synthesis of bioactive molecules.[6]

While specific drugs derived directly from 1,2-Dichloro-4-methyl-5-nitrobenzene are not extensively documented in publicly available literature, its classification as a "pharmaceutical intermediate" by multiple chemical suppliers indicates its role in the proprietary synthesis of active pharmaceutical ingredients (APIs).[3][4] The combination of SNAr chemistry and nitro group reduction allows for the construction of complex, highly substituted aromatic cores common in modern pharmaceuticals.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data for 1,2-Dichloro-4-methyl-5-nitrobenzene

| Technique | Predicted Features |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm). One singlet for the methyl protons (δ 2.3-2.6 ppm). |

| ¹³C NMR | Signals for six aromatic carbons, with those attached to the nitro and chloro groups being significantly deshielded. A signal for the methyl carbon (δ ~20 ppm). The carbon bearing the nitro group is expected at a high chemical shift (δ >140 ppm). |

| FTIR (cm⁻¹) | Asymmetric and symmetric NO₂ stretching bands (~1530 and ~1350 cm⁻¹). C-Cl stretching bands (~1000-1100 cm⁻¹). Aromatic C-H and C=C stretching bands. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 205/207/209 due to chlorine isotopes. Fragmentation may involve loss of NO₂, Cl, and CH₃. |

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of 1,2-Dichloro-4-methyl-5-nitrobenzene.

-

Protocol: GC-MS Analysis

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for assessing the purity of 1,2-Dichloro-4-methyl-5-nitrobenzene.

-

Protocol: HPLC Purity Assessment

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

-

Safety and Handling

As a chlorinated nitroaromatic compound, 1,2-Dichloro-4-methyl-5-nitrobenzene should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,2-Dichloro-4-methyl-5-nitrobenzene is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value is derived from the predictable regioselectivity of its nucleophilic aromatic substitution reactions and the versatility of its nitro group for further functionalization. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for its effective and safe application in research and development.

References

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

"1,2-Dichloro-4-methyl-5-nitrobenzene" molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of 1,2-Dichloro-4-methyl-5-nitrobenzene

Introduction

1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No: 7494-45-3) is a chlorinated nitroaromatic compound. These compounds are significant in industrial chemistry, often serving as versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The precise arrangement of the chloro, methyl, and nitro functional groups on the benzene ring dictates its chemical reactivity and physical properties. This guide provides a detailed analysis of its molecular structure, weight, and key physicochemical characteristics, offering a foundational resource for researchers and chemical development professionals.

Molecular Structure and Nomenclature

The structural identity of a molecule is fundamentally defined by the spatial arrangement of its constituent atoms. For 1,2-Dichloro-4-methyl-5-nitrobenzene, the core is a benzene ring, an aromatic hydrocarbon, substituted with four functional groups.

IUPAC Nomenclature and Substituent Positions: The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 1,2-dichloro-4-methyl-5-nitrobenzene .[1] This name explicitly details the identity and location of each substituent attached to the benzene ring:

-

Aromatic Core: A central benzene ring.

-

Dichloro Substituents: Two chlorine atoms are located at the first and second carbon positions of the ring.

-

Methyl Group: A methyl (-CH₃) group is attached to the fourth carbon.

-

Nitro Group: A nitro (-NO₂) group is attached to the fifth carbon.

This specific substitution pattern is crucial for predicting the molecule's electronic properties and reactivity in chemical synthesis.

Caption: 2D representation of 1,2-Dichloro-4-methyl-5-nitrobenzene.

Chemical Identifiers for Database Integration: For computational chemistry, data retrieval, and unambiguous digital representation, several standard identifiers are used. These strings encode the molecular structure, allowing for efficient use in chemical databases and software.

| Identifier Type | Value | Source |

| SMILES | CC1=CC(Cl)=C(Cl)C=C1=O | [2] |

| InChI | 1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | [1] |

| InChIKey | AOTWCYSQDSKAQT-UHFFFAOYSA-N | [1] |

Molecular Formula and Weight

The molecular formula and weight are critical quantitative descriptors, essential for stoichiometric calculations in reaction planning and for analytical characterization.

Molecular Formula: The elemental composition of the compound is summarized by its molecular formula: C₇H₅Cl₂NO₂ .[2][3][4]

This formula indicates that each molecule is composed of:

-

7 Carbon (C) atoms

-

5 Hydrogen (H) atoms

-

2 Chlorine (Cl) atoms

-

1 Nitrogen (N) atom

-

2 Oxygen (O) atoms

Molecular Weight and Exact Mass: It is vital to distinguish between molecular weight (based on the weighted average of natural isotopic abundances) and exact mass (based on the mass of the most abundant isotope of each element).

| Parameter | Value | Significance |

| Molecular Weight | 206.026 g/mol | Used for macroscopic calculations, such as determining the mass of reactants for a chemical synthesis.[3][4] |

| Exact Mass | 204.969727 Da | Used in high-resolution mass spectrometry for precise molecular identification and formula confirmation.[4] |

The molecular weight is derived from the sum of the average atomic masses of the constituent elements. The slight variation in reported values (e.g., 206.03 g/mol ) is typically due to rounding conventions.[1][2]

Physicochemical Properties

The physical state and properties of a compound are essential for its handling, storage, and application in experimental workflows. 1,2-Dichloro-4-methyl-5-nitrobenzene is a solid under standard conditions.[1]

| Property | Value | Conditions |

| Physical Form | Solid | Room Temperature |

| Melting Point | 62 °C | N/A |

| Boiling Point | 277.1 ± 35.0 °C | at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ | N/A |

References

-

Chemsrc. (2023, August 25). 1,2-Dichloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,2-Dichloro-4-methyl-5-nitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1,2-dichloro-4-methyl-5-nitrobenzene in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, offers predictive insights using Hansen Solubility Parameters, and provides detailed experimental protocols for accurate solubility determination.

Introduction to 1,2-Dichloro-4-methyl-5-nitrobenzene

1,2-Dichloro-4-methyl-5-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₂. Its molecular structure, characterized by a benzene ring with two chlorine atoms, a methyl group, and a nitro group, dictates its physicochemical properties and, consequently, its solubility in various media. A thorough understanding of its solubility is paramount for applications in chemical synthesis, formulation development, and purification processes such as recrystallization.

Table 1: Physicochemical Properties of 1,2-Dichloro-4-methyl-5-nitrobenzene [1]

| Property | Value |

| CAS Number | 7494-45-3 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Melting Point | 62 °C |

| Boiling Point | 277.1 °C at 760 mmHg |

| LogP (Octanol-Water Partition Coefficient) | 3.62 |

The relatively high LogP value suggests a preference for lipophilic or organic environments over aqueous media, indicating that 1,2-dichloro-4-methyl-5-nitrobenzene is likely to be more soluble in organic solvents than in water.

Theoretical Framework for Solubility: "Like Dissolves Like" and Hansen Solubility Parameters

The fundamental principle governing solubility is "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[4][5]

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from atomic interactions.

-

δP (Polar forces): Stemming from dipole moments.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The similarity between the HSP of a solute and a solvent can be quantified by the Hansen solubility parameter distance (Ra), calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Estimated Hansen Solubility Parameters for 1,2-Dichloro-4-methyl-5-nitrobenzene

Based on the structure of 1,2-dichloro-4-methyl-5-nitrobenzene, the following functional groups are considered for the estimation:

-

Aromatic ring

-

2 x Aromatic -Cl

-

1 x Aromatic -CH₃

-

1 x Aromatic -NO₂

By applying established group contribution values from the literature, the estimated Hansen Solubility Parameters for 1,2-dichloro-4-methyl-5-nitrobenzene are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for 1,2-Dichloro-4-methyl-5-nitrobenzene

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 8.5 |

| δH (Hydrogen Bonding) | 3.0 |

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for 1,2-dichloro-4-methyl-5-nitrobenzene and the known HSP values for a range of common organic solvents, the Hansen distance (Ra) can be calculated to predict solubility. A lower Ra value suggests better solubility.

Table 3: Predicted Solubility of 1,2-Dichloro-4-methyl-5-nitrobenzene in Various Organic Solvents based on Hansen Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.8 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 6.8 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.2 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 17.6 | Moderate to Low |

| Methanol | 14.7 | 12.3 | 22.3 | 21.0 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Moderate to Low |

Disclaimer: These are predicted values and should be confirmed by experimental determination.

Experimental Data for Related Isomers

While specific quantitative solubility data for 1,2-dichloro-4-methyl-5-nitrobenzene is scarce in public literature, experimental data for the closely related isomers, 2,3-dichloronitrobenzene and 3,4-dichloronitrobenzene, provide valuable comparative insights. A study by Zhao et al. measured the solubility of these isomers in various organic solvents at different temperatures.

Table 4: Experimental Solubility of Dichloronitrobenzene Isomers in Selected Organic Solvents at 298.15 K (25 °C) (Data extracted from Zhao et al.)

| Solvent | 2,3-Dichloronitrobenzene (mole fraction) | 3,4-Dichloronitrobenzene (mole fraction) |

| Ethyl Acetate | 0.358 | 0.412 |

| 1-Butanol | 0.098 | 0.115 |

| 1-Propanol | 0.091 | 0.107 |

| 2-Propanol | 0.076 | 0.089 |

| Heptane | 0.065 | 0.078 |

| Hexane | 0.059 | 0.071 |

| Cyclohexane | 0.093 | 0.111 |

| Tetrachloromethane | 0.231 | 0.275 |

This data suggests that dichloronitrobenzene isomers exhibit good solubility in ethyl acetate and tetrachloromethane, and moderate to low solubility in alkanes and alcohols, which aligns with the predictions for 1,2-dichloro-4-methyl-5-nitrobenzene based on HSP. The additional methyl group in the target compound is expected to slightly increase its solubility in non-polar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For accurate and reliable determination of the solubility of a solid organic compound like 1,2-dichloro-4-methyl-5-nitrobenzene, the shake-flask method is a well-established and robust technique.[8][9][10][11]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

1,2-Dichloro-4-methyl-5-nitrobenzene (solid)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Solvent: Ensure the organic solvent is of high purity and degassed if necessary.

-

Sample Preparation: Accurately weigh an excess amount of 1,2-dichloro-4-methyl-5-nitrobenzene and place it into a vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or on a stirrer. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is achieved. The shaking should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 1,2-dichloro-4-methyl-5-nitrobenzene.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change after the chosen equilibration time.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid to ensure no phase transformation or degradation has occurred.

-

Mass Balance: In a closed system, the initial mass of the compound should equal the sum of the dissolved and undissolved mass.

Visualizing the Workflow and Concepts

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound.

Relationship between Hansen Solubility Parameters and Solubility

Caption: The relationship between Hansen Solubility Parameters and solubility prediction.

Safety and Handling

1,2-Dichloro-4-methyl-5-nitrobenzene should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the solubility of 1,2-dichloro-4-methyl-5-nitrobenzene in organic solvents. By combining theoretical predictions from Hansen Solubility Parameters with experimental data from related compounds, a strong framework for understanding and predicting its solubility has been established. The detailed experimental protocol for the shake-flask method offers a reliable approach for obtaining accurate quantitative solubility data. This comprehensive information will aid researchers and drug development professionals in the effective use of this compound in their applications.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Gharagheizi, F., Ilani-Kashkouli, P., & Mohammadi, A. H. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(17), 10277-10284.

- Klopman, G., & Zhu, H. (2005). Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation.

-

Chemsrc. (n.d.). 1,2-Dichloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

- Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697-1710.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

HSPiP - Hansen Solubility Parameters in Practice. (n.d.). Retrieved from [Link]

- Just, S., Sievers, C., & Yalkowsky, S. H. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 14936-14944.

-

ResearchGate. (n.d.). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Retrieved from [Link]

- Yamamoto, H. (2002). Consideration of Hansen solubility parameters. Part 1.

- Pereira, C. N., et al. (2014). Calculating Hansen Solubility Parameters of Polymers With Genetic Algorithms. Journal of Applied Polymer Science, 131(3).

- Zhang, X., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 12(4), 384.

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

ResearchGate. (2024). Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

- 1. 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3 | Chemsrc [chemsrc.com]

- 2. kinampark.com [kinampark.com]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. processchemistryportal.com [processchemistryportal.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. kinampark.com [kinampark.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Synthesis of 1,2-Dichloro-4-methyl-5-nitrobenzene from 3,4-Dichlorotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis involves the regioselective nitration of 3,4-dichlorotoluene. This document will delve into the underlying principles of electrophilic aromatic substitution, the directing effects of substituents on the aromatic ring, a detailed experimental protocol, and critical safety considerations. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Mechanistic Underpinnings

The synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene from 3,4-dichlorotoluene is a classic example of electrophilic aromatic substitution (SEAr).[1] In this reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The core of this process lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.[2][3][4]

Generation of the Nitronium Ion

The nitronium ion is typically generated by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[2][3][4] Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.[3][4]

The Electrophilic Attack and Resonance Stabilization

Once formed, the nitronium ion is attacked by the π-electrons of the 3,4-dichlorotoluene ring.[2] This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[1] The positive charge is delocalized across the ortho and para positions relative to the point of attack. A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[2]

Regioselectivity: The Directing Effects of Substituents

The key to successfully synthesizing the desired isomer, 1,2-dichloro-4-methyl-5-nitrobenzene, lies in understanding the directing effects of the substituents already present on the toluene ring: the two chlorine atoms and the methyl group.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para- directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack, particularly at the positions ortho and para to it.

-

Chlorine Atoms (-Cl): Chlorine is a deactivating, yet ortho-, para- directing group. While its high electronegativity withdraws electron density from the ring via an inductive effect (deactivating), its lone pairs of electrons can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

In the case of 3,4-dichlorotoluene, the positions for electrophilic attack are C2, C5, and C6. The directing effects of the substituents guide the incoming nitro group. The methyl group at C1 strongly directs to C2 and C6. The chlorine at C3 directs to C2 and C5, and the chlorine at C4 directs to C5. The position C5 is sterically hindered by the adjacent chlorine at C4. Therefore, the most likely position for nitration is C5, which is para to the methyl group and ortho to the chlorine at C4, leading to the formation of 1,2-dichloro-4-methyl-5-nitrobenzene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene from 3,4-dichlorotoluene.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 3,4-Dichlorotoluene | Reagent Grade, ≥97% | Sigma-Aldrich, TCI |

| Concentrated Nitric Acid | ACS Reagent, 68-70% | Fisher Scientific, MilliporeSigma |

| Concentrated Sulfuric Acid | ACS Reagent, 95-98% | Fisher Scientific, MilliporeSigma |

| Dichloroethane | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Crushed Ice | Laboratory Grade | N/A |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Anhydrous Magnesium Sulfate | Reagent Grade | Fisher Scientific |

Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Vacuum filtration apparatus

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

-

In a beaker, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 volumetric ratio while cooling the mixture in an ice bath. This process is highly exothermic.

-

Maintain the temperature of the nitrating mixture below 10 °C.

Step 2: Reaction Setup

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichlorotoluene in an inert solvent such as dichloroethane.[5][6]

-

Cool the flask in an ice-water bath to a temperature between 0-5 °C.[5]

Step 3: Nitration Reaction

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-dichlorotoluene through the dropping funnel.[5]

-

Carefully monitor the reaction temperature and maintain it below 10 °C throughout the addition to minimize the formation of byproducts.[5]

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture over a generous amount of crushed ice in a large beaker.[5]

-

Transfer the mixture to a separatory funnel and separate the organic layer.[5]

-

Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and finally with water again until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

Step 5: Purification

-

Remove the solvent from the dried organic layer using a rotary evaporator.[5]

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1,2-dichloro-4-methyl-5-nitrobenzene.

Visualization of the Synthetic Workflow

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

Reactivity of the nitro group in "1,2-Dichloro-4-methyl-5-nitrobenzene"

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1,2-Dichloro-4-methyl-5-nitrobenzene

Abstract

1,2-Dichloro-4-methyl-5-nitrobenzene is a poly-substituted aromatic compound of significant interest in synthetic chemistry, particularly as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the powerful electronic influence of the nitro group, which fundamentally dictates the molecule's behavior in key synthetic transformations. This guide provides an in-depth analysis of the nitro group's role, focusing on its activation of the benzene ring towards nucleophilic aromatic substitution (SNAr) and its own transformation via reduction to an amino group. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the strategic application of this molecule in complex synthetic routes.

Molecular Structure and Electronic Landscape

The synthetic utility of 1,2-Dichloro-4-methyl-5-nitrobenzene stems from the unique interplay of its substituents. Understanding their individual and collective electronic effects is paramount to predicting and controlling its reactivity.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack. However, its true significance lies in its ability to strongly activate the ring for nucleophilic aromatic substitution.[2][3][4] This activation is most pronounced at the ortho and para positions relative to the nitro group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.

-

Chlorine Atoms (-Cl): The two chlorine atoms are inductively electron-withdrawing but act as weak resonance donors. Their primary role in the context of this molecule's reactivity is to serve as excellent leaving groups in SNAr reactions.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and induction.

The cumulative effect of these substituents creates a highly electron-deficient aromatic system, primed for attack by nucleophiles. The nitro group at position C5 exerts a powerful activating influence on the chlorine atom at C1 (para-position) and a lesser influence on the chlorine at C2 (meta-position).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7494-45-3 | [5] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [5] |

| Molecular Weight | 206.03 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 62°C | [6] |

| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [6] |

Key Synthetic Transformations

The reactivity of 1,2-Dichloro-4-methyl-5-nitrobenzene is primarily channeled into two highly valuable reaction pathways: Nucleophilic Aromatic Substitution and Reduction of the Nitro Group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group makes the displacement of a chloride ion by a nucleophile a highly favorable process.[2][7]

Mechanism and Regioselectivity:

The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

-

Addition: A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom). This attack is favored at the C1 position, which is para to the strongly activating nitro group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The stabilization is particularly effective because the negative charge can be delocalized onto the oxygen atoms of the nitro group.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Attack at the C2 position (meta to the nitro group) is significantly disfavored because the resulting intermediate cannot delocalize the negative charge onto the nitro group, making it far less stable.[3][4][8] Therefore, nucleophilic substitution occurs with high regioselectivity at the C1 position.

Caption: SNAr reaction workflow on 1,2-Dichloro-4-methyl-5-nitrobenzene.

Experimental Protocol: Synthesis of 1-Alkoxy-2-chloro-4-methyl-5-nitrobenzene

This protocol describes a typical SNAr reaction using an alkoxide nucleophile.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.1 equivalents) in the desired anhydrous alcohol (e.g., methanol, ethanol) under a nitrogen atmosphere to prepare the corresponding sodium alkoxide.

-

Reaction Setup: Once the sodium has completely dissolved, cool the solution to room temperature. Add 1,2-Dichloro-4-methyl-5-nitrobenzene (1.0 equivalent) portion-wise to the stirred alkoxide solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After completion, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-alkoxy-2-chloro-4-methyl-5-nitrobenzene.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a cornerstone transformation in the synthesis of pharmaceuticals and dyes. This reaction dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, opening up new avenues for subsequent reactions (e.g., diazotization, acylation).

Methodologies:

Several reliable methods exist for this reduction:

-

Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It offers high yields and avoids the use of stoichiometric metallic reagents.

-

Metal-Acid Systems: The classic approach involves using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).[9] This method is robust, cost-effective, and widely used in industrial settings.

Caption: General workflow for the reduction of the nitro group.

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add iron powder (3-5 equivalents) and a solvent mixture, typically ethanol/water. Add a small amount of concentrated hydrochloric acid to activate the iron surface.

-

Addition of Substrate: Heat the stirred suspension to near reflux (approx. 80-90 °C). Dissolve 1,2-Dichloro-4-methyl-5-nitrobenzene (1.0 equivalent) in ethanol and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction is exothermic and its progress can be monitored by TLC or LC-MS until all the starting material is consumed (typically 1-3 hours).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Cautiously make the filtrate basic (pH > 9) with a concentrated aqueous solution of sodium carbonate or ammonium hydroxide.

-

Extraction and Purification: Extract the resulting aniline derivative into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude 4,5-dichloro-2-methylaniline, which can be further purified if necessary.

Synthesis of the Parent Compound

1,2-Dichloro-4-methyl-5-nitrobenzene is typically synthesized via the nitration of 3,4-dichlorotoluene. The directing effects of the ortho-para directing methyl group and the meta-directing chlorine atoms converge to favor nitration at the C5 position.

General Synthetic Procedure:

A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺). 3,4-Dichlorotoluene is then added slowly to this nitrating mixture under controlled temperature conditions (typically 0-10 °C) to prevent over-nitration and side reactions.[10]

Conclusion

The reactivity of 1,2-Dichloro-4-methyl-5-nitrobenzene is a classic illustration of substituent-directed synthesis in aromatic chemistry. The nitro group acts as a powerful "control element," deactivating the ring to electrophiles while simultaneously providing a highly activated and regioselective site for nucleophilic substitution. Furthermore, the nitro group itself serves as a synthetic handle, readily convertible to an amine to profoundly alter the molecule's properties for subsequent diversification. This predictable and versatile reactivity profile cements the status of 1,2-Dichloro-4-methyl-5-nitrobenzene as a valuable building block for researchers and drug development professionals.

References

- Filo. (2025, September 28). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i...

- Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.

- ResearchGate. (2012, December). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Santa Cruz Biotechnology. 1,2-dichloro-4-methyl-5-nitrobenzene | CAS 7494-45-3.

- Chegg. (2022, March 2). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH.

- Wikipedia. 1,2-Dichloro-4-nitrobenzene.

- Chemistry LibreTexts. (2025, February 2). 16.

- OpenStax. (2023, September 20). 16.

- ChemicalBook. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis.

- MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Chemsrc. (2025, August 25). 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3.

- BLDpharm. 7494-45-3|1,2-Dichloro-4-methyl-5-nitrobenzene.

- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.

- NIST. Benzene, 1,2-dichloro-4-methyl-.

- Sigma-Aldrich. 1,2-Dichloro-4-methyl-5-nitrobenzene | 7494-45-3.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. scbt.com [scbt.com]

- 6. 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3 | Chemsrc [chemsrc.com]

- 7. chegg.com [chegg.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 10. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 1,2-Dichloro-4-methyl-5-nitrobenzene in Modern Drug Discovery and Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, the strategic value of a building block is measured by its reactivity, versatility, and the ultimate complexity of the molecules it can generate. 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3), a chlorinated nitroaromatic compound, has emerged as a pivotal intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] This guide, intended for the discerning researcher, delves into the core attributes of this compound, elucidating its synthetic pathways, key reactions, and its instrumental role in the development of cutting-edge therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research.

Table 1: Physicochemical Properties of 1,2-Dichloro-4-methyl-5-nitrobenzene

| Property | Value | Source |

| CAS Number | 7494-45-3 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |

| Molecular Weight | 206.03 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data:

The structural integrity of 1,2-dichloro-4-methyl-5-nitrobenzene is confirmed through various spectroscopic methods. The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a clear diagnostic fingerprint.

-

¹H NMR (400 MHz, CDCl₃): δ 8.08 (s, 1H), 7.43 (s, 1H), 2.56 (s, 3H).[4]

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.39 (s, 1H), 7.96 (s, 1H), 2.48 (s, 3H).[5]

The distinct singlets for the aromatic protons and the methyl group protons are consistent with the substituted benzene ring structure, providing a reliable method for reaction monitoring and quality control.

Synthesis of 1,2-Dichloro-4-methyl-5-nitrobenzene

The primary and most efficient route to 1,2-dichloro-4-methyl-5-nitrobenzene is through the electrophilic nitration of 3,4-dichlorotoluene.[6] The presence of the electron-donating methyl group and the electron-withdrawing chloro groups directs the regioselectivity of the nitration.

Caption: Synthesis of 1,2-Dichloro-4-methyl-5-nitrobenzene via nitration.

Detailed Synthetic Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene.

Materials:

-

3,4-Dichlorotoluene

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

To a stirred mixture of 3,4-dichlorotoluene (1.00 g, 6.21 mmol) and concentrated H₂SO₄ (10 mL) cooled to 5 °C in an ice-water bath, add potassium nitrate (791 mg, 7.82 mmol) portion-wise, maintaining the internal temperature below 10 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.[6]

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 1,2-dichloro-4-methyl-5-nitrobenzene as a yellow solid.

Expert Insight: The careful control of temperature during the addition of the nitrating agent is critical to minimize the formation of undesired isomers and over-nitrated byproducts. The strongly acidic environment of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Research Applications: A Gateway to Complex Therapeutics

The true potential of 1,2-dichloro-4-methyl-5-nitrobenzene lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The presence of two chlorine atoms and a nitro group on the benzene ring provides multiple reactive sites for further chemical transformations.

Intermediate in the Synthesis of Kinase Inhibitors for Oncology

Recent patent literature has highlighted the crucial role of 1,2-dichloro-4-methyl-5-nitrobenzene in the development of potent and selective kinase inhibitors, a cornerstone of modern cancer therapy.

-

KRAS G12C Inhibitors: This compound is a key starting material in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein, which is a significant driver in several cancers, including non-small cell lung cancer and colorectal cancer.[4][7][8] The synthetic route often involves a nucleophilic aromatic substitution (SNAᵣ) reaction where one of the chlorine atoms is displaced by a nucleophile, leveraging the activating effect of the para-nitro group.

-

JAK/SYK Inhibitors: It also serves as a precursor for the synthesis of pyrrolopyrazine derivatives that act as inhibitors of Janus kinase (JAK) and Spleen tyrosine kinase (SYK).[9] These kinases are implicated in autoimmune diseases and certain cancers.

-

HDAC11 Inhibitors: The compound is utilized in the synthesis of inhibitors for histone deacetylase 11 (HDAC11), a promising target in oncology.[5]

Caption: Role as an intermediate in KRAS G12C inhibitor synthesis.

Precursor for Parasiticidal Agents

1,2-Dichloro-4-methyl-5-nitrobenzene is employed in the synthesis of novel indole derivatives with potent parasiticidal activity, particularly against liver flukes (Fasciola hepatica).[10][11] The synthesis often begins with a nucleophilic substitution of one of the chlorine atoms with a substituted phenol.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol illustrates a typical nucleophilic aromatic substitution reaction using 1,2-dichloro-4-methyl-5-nitrobenzene.

Materials:

-

1,2-Dichloro-4-methyl-5-nitrobenzene

-

4-Chlorophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 1,2-dichloro-4-methyl-5-nitrobenzene (1.0 g, 4.9 mmol) in DMF (20 mL), add potassium carbonate (2.0 g, 14.5 mmol) and 4-chlorophenol (0.62 g, 4.8 mmol).[10][11]

-

Heat the reaction mixture to 120 °C and stir for 2 hours.[10][11]

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired substituted product.

Trustworthiness of the Protocol: The progress of this reaction can be reliably monitored by TLC, and the identity and purity of the product can be confirmed by ¹H NMR and mass spectrometry, ensuring a self-validating system. The nitro group strongly activates the position para to it for nucleophilic attack, making the displacement of the chlorine at that position highly favorable.

Conclusion

1,2-Dichloro-4-methyl-5-nitrobenzene is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules. Its well-defined synthesis, predictable reactivity, and demonstrated utility in the creation of high-value pharmaceuticals make it an indispensable tool for researchers in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for its effective use in the laboratory, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

- Pyrazolyl derivatives useful as anti-cancer agents. Google Patents. US11702409B2. Published July 18, 2023. Accessed January 6, 2026.

- Covalent inhibitors of Kras G12C. Google Patents. US9227978B2. Published January 5, 2016. Accessed January 6, 2026.

-

UNIVERSITY OF PISA School of Graduate Studies “Scienza del Farmaco e delle Sostanze Bioattive”. CORE. Accessed January 6, 2026. [Link]

- Covalent inhibitors of kras G12C. Google Patents. US10273207B2. Published April 30, 2019. Accessed January 6, 2026.

- 3-oxazolinone compound, preparation method therefor and pharmaceutical application thereof. Google Patents. EP3805212A1. Published April 14, 2021. Accessed January 6, 2026.

- Parasiticidal compositions comprising indole derivatives, methods and uses thereof. Google Patents. WO2015196014A1. Published December 23, 2015. Accessed January 6, 2026.

-

PYRROLOPYRAZINE KINASE INHIBITORS. European Patent Office. EP 2763990 B1. Published August 13, 2014. Accessed January 6, 2026. [Link]

-

PARASITICIDAL COMPOSITIONS COMPRISING INDOLE DERIVATIVES, METHODS AND USES THEREOF. European Patent Office. EP 3517524 B1. Published July 31, 2019. Accessed January 6, 2026. [Link]

-

1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3 | Chemsrc. Chemsrc. Accessed January 6, 2026. [Link]

-

Methods using HDAC11 inhibitors. Justia Patents. Accessed January 6, 2026. [Link]

-

Methods using HDAC11 inhibitors. Moscow Innovation Cluster. US 0010508088 B2. Published December 17, 2019. Accessed January 6, 2026. [Link]

-

Speciality Chemicals – GMR Pharma. GMR Pharma. Accessed January 6, 2026. [Link]

-

Cas 62492-45-9,1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | lookchem. Lookchem. Accessed January 6, 2026. [Link]

-

Phosphoric Acid Suppliers USA – Distributors & Bulk Wholesalers. USA Chemical Suppliers. Accessed January 6, 2026. [Link]

- Novel agrochemical 1-(alkylphenoxyaryl...). Google Patents. JPS5913755A. Published January 25, 1984. Accessed January 6, 2026.

- Preparation method of dichlorotoluene nitrate intermediate. Google Patents. CN112266326A. Published January 26, 2021. Accessed January 6, 2026.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. JPS5913755A - æ°è¦ãªè¾²è¬ï¼âï¼ã¢ã«ãã«ãã¨ããã·ã¢ãªã¼ã«ï¼âï¼âãã³ã¾ã¤ã«å°¿ç´ ããã³è£½é æ¹æ³ - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. US9227978B2 - Covalent inhibitors of Kras G12C - Google Patents [patents.google.com]

- 8. US10273207B2 - Covalent inhibitors of kras G12C - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2015196014A1 - Parasiticidal compositions comprising indole derivatives, methods and uses thereof - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1,2-Dichloro-4-methyl-5-nitrobenzene: A Technical Guide for Chemical Intermediates

A Foreword for the Modern Researcher: In the intricate field of synthetic chemistry, the strategic selection of intermediates is a critical determinant of a molecule's successful and efficient synthesis. This guide is dedicated to 1,2-dichloro-4-methyl-5-nitrobenzene, a versatile chemical building block. Herein, we will delve into its synthesis, reactivity, and applications, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Section 1: Core Characteristics and Safety Protocols

1,2-Dichloro-4-methyl-5-nitrobenzene is a chlorinated nitroaromatic compound.[1] These compounds are fundamental in the synthesis of a wide array of heterocycles and industrial chemicals.[1]

Physicochemical Data

A foundational understanding of a compound's physical and chemical properties is essential for its effective application.

| Property | Data |

| CAS Number | 7494-45-3 |

| Molecular Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.03 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 62-64 °C |

| Boiling Point | 277.1±35.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm3 |

(Data sourced from Chemsrc.com)

Safety and Handling

Proper handling of 1,2-dichloro-4-methyl-5-nitrobenzene is crucial due to its potential hazards.

-

Hazard Statements : This compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.

-

Precautionary Measures : It is imperative to avoid breathing dust and to wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Always wear protective gloves, eye protection, and face protection.

-

Work Environment : Ensure adequate ventilation, especially in confined areas.[2] Eyewash stations and safety showers should be in close proximity to the workstation.[2]

Section 2: Synthesis of 1,2-Dichloro-4-methyl-5-nitrobenzene

The synthesis of this intermediate can be approached through various routes, with the nitration of 1,2-dichloro-4-methylbenzene being a common method.

Synthetic Pathway Visualization

Caption: A simplified workflow for the synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene.

Section 3: Chemical Reactivity and Mechanistic Considerations

The reactivity of 1,2-dichloro-4-methyl-5-nitrobenzene is largely influenced by its functional groups, making it a versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group, a strong electron-withdrawing group, activates the chlorine atoms for nucleophilic aromatic substitution. When reacting with sodium ethoxide, the ethoxide ion preferentially substitutes the chlorine atom that is para to the nitro group.[3] This regioselectivity is a key aspect of its utility in synthesis.[4]

Reduction of the Nitro Group

The nitro group can be reduced to an amine, providing a pathway to a different class of compounds. For instance, reduction of the related compound 1,2-dichloro-4-nitrobenzene with iron powder yields 3,4-dichloroaniline.[5] This transformation is valuable for producing precursors for diazo dyes and other complex molecules.[5]

Section 4: Applications in Synthesis

1,2-Dichloro-4-methyl-5-nitrobenzene serves as a key starting material in the synthesis of various high-value chemicals.

Agrochemicals

This compound and its derivatives are important intermediates in the production of agrochemicals.[5] For example, the related 1,2-dichloro-4-nitrobenzene is a precursor in the synthesis of some herbicides.[5]

Pharmaceutical Intermediates

The structural motifs derived from 1,2-dichloro-4-methyl-5-nitrobenzene are found in various pharmaceutically active molecules. Its ability to undergo selective substitutions makes it a valuable building block in drug discovery and development.[4][6]

Section 5: Conclusion

1,2-Dichloro-4-methyl-5-nitrobenzene is a chemical intermediate with significant utility in organic synthesis. Its unique substitution pattern allows for a range of chemical transformations, making it a valuable precursor for agrochemicals, pharmaceuticals, and other specialty chemicals. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development.

References

-

Chemsrc. (n.d.). 1,2-Dichloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1,2-Dichloro-4-methyl-5-nitrobenzene

Executive Summary

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and toxicological considerations for 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind recommended safety measures. Nitroaromatic compounds, as a class, present significant health risks, including the potential for methemoglobinemia, dermal absorption, and organ toxicity.[1] This guide emphasizes a proactive safety culture through detailed protocols for handling, storage, emergency response, and disposal, ensuring a self-validating system of laboratory safety.

Understanding the Compound: Physicochemical and Toxicological Profile

1,2-Dichloro-4-methyl-5-nitrobenzene is a chlorinated nitroaromatic compound. Its chemical structure dictates its reactivity and toxicological profile. The presence of the nitro group, a potent electron-withdrawing group, and chlorine atoms on the benzene ring makes it a compound of significant toxicological concern.[1]

Physicochemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 62°C | [4] |

| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [4] |

| Flash Point | 121.4 ± 25.9 °C | [4] |

| Solubility | Insoluble in water | [5] |

Toxicological Profile: The "Why" Behind the Hazard

The primary toxicological concern with nitroaromatic compounds is their ability to induce methemoglobinemia .[6][7] This condition arises when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the hemoglobin incapable of transporting oxygen.[8] This leads to a state of functional anemia and hypoxia, even with adequate atmospheric oxygen.[7] Symptoms can be delayed and include cyanosis (bluish skin), headache, dizziness, fatigue, and in severe cases, stupor, coma, and death.[9]

Furthermore, nitroaromatic compounds are readily absorbed through the skin, making dermal contact a significant route of exposure.[2][10] The lipophilic nature of these compounds facilitates their passage through the epidermis. Chronic or repeated exposure can lead to systemic effects, including potential damage to the liver, spleen, and testes.[11] Some related dichloronitrobenzene compounds are also suspected of causing genetic defects and cancer.[11]

Hazard Identification and Classification